molecular formula C11H12N2S B13297422 N-[1-(1,3-thiazol-2-yl)ethyl]aniline

N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Cat. No.: B13297422
M. Wt: 204.29 g/mol
InChI Key: SZFBGSBETSRHMA-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazol-2-yl)ethyl]aniline is an organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the reaction of aniline with a thiazole derivative. One common method is the coupling of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-thiazol-2-yl)ethyl]benzamide
  • N-[1-(1,3-thiazol-2-yl)ethyl]pyridine
  • N-[1-(1,3-thiazol-2-yl)ethyl]thiophene

Uniqueness

N-[1-(1,3-thiazol-2-yl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]aniline

InChI

InChI=1S/C11H12N2S/c1-9(11-12-7-8-14-11)13-10-5-3-2-4-6-10/h2-9,13H,1H3

InChI Key

SZFBGSBETSRHMA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2=CC=CC=C2

Origin of Product

United States

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